N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including a methoxyphenyl group, a piperazine ring, a pyrazolo[3,4-d]pyrimidine group, an ethyl group, a dimethylthiazole group, and a carboxamide group . These groups are common in many biologically active compounds and can contribute to the compound’s potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure would depend on the specific synthesis route and the reactions used to introduce each functional group .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the carboxamide group might be involved in acid-base reactions, while the piperazine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might make the compound soluble in polar solvents .Scientific Research Applications
Receptor Imaging and Pharmacology
The compound shows potential for imaging 5-HT1A receptors in the human brain using PET (positron emission tomography) technology, providing insights into psychiatric and neurological disorders as well as drug pharmacology acting on the central nervous system (Pike et al., 1995).
Anxiolytic-like Effects
Research indicates anxiolytic-like action mechanisms of arylpiperazine derivatives focusing on effects on the GABAergic and 5-HT systems. The studies explore the interaction of these compounds with 5-HT1A receptors and the GABAergic system, offering a basis for potential anxiolytic and antioxidant activities (Kędzierska et al., 2019).
Serotonin Receptor Studies
Research involving serotonin receptors, particularly 5-HT1A receptors, implicates them in the pathophysiology and treatment of anxiety and depression. Investigating ligands that bind to these receptors provides insights into potential drug development for mood and anxiety disorders (Rabiner et al., 2002).
Drug Metabolism and Pharmacokinetics
Studies delve into the metabolic pathways and pharmacokinetics of various compounds, offering comprehensive insights into their absorption, metabolism, excretion, and potential as therapeutics in clinical settings. Understanding these pathways is crucial for drug development and optimizing therapeutic strategies (Balani et al., 1995).
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
This compound interacts with its targets, the alpha1-adrenergic receptors, by either activating or blocking these receptors . This interaction results in changes in the function of these receptors, which can lead to various effects depending on whether the receptors are activated or blocked .
Biochemical Pathways
The action of this compound on the alpha1-adrenergic receptors affects several biochemical pathways. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action on these receptors can influence these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties determine the compound’s bioavailability, which is crucial for its effectiveness . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound .
Result of Action
The molecular and cellular effects of this compound’s action depend on whether it activates or blocks the alpha1-adrenergic receptors . For instance, activation of these receptors can lead to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . On the other hand, blocking these receptors can prevent these effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature . Understanding these factors is crucial for optimizing the use of this compound .
Future Directions
Biochemical Analysis
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide in animal models have not been reported. Studies could include observations of threshold effects, as well as any toxic or adverse effects at high doses .
Properties
IUPAC Name |
N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2S/c1-16-21(35-17(2)29-16)24(33)25-8-9-32-23-20(14-28-32)22(26-15-27-23)31-12-10-30(11-13-31)18-4-6-19(34-3)7-5-18/h4-7,14-15H,8-13H2,1-3H3,(H,25,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWYJJBWNPULMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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